N-{[6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine
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Overview
Description
N-{[6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine is a complex organic compound with the molecular formula C16H21N5O2S This compound is characterized by its unique structure, which includes a triazolo-thiadiazole core linked to a dimethoxyphenyl group and an ethylethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine typically involves multiple steps. One common method starts with the preparation of the triazolo-thiadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is then introduced via electrophilic substitution reactions. Finally, the ethylethanamine side chain is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-{[6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{[6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{[6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine include:
Uniqueness
What sets this compound apart is its unique combination of a triazolo-thiadiazole core with a dimethoxyphenyl group and an ethylethanamine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1269087-05-9 |
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Molecular Formula |
C16H21N5O2S |
Molecular Weight |
347.4g/mol |
IUPAC Name |
N-[[6-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H21N5O2S/c1-5-20(6-2)10-14-17-18-16-21(14)19-15(24-16)12-8-7-11(22-3)9-13(12)23-4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
VSUGOPPNHHLTHU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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